molecular formula C18H16O7 B1678647 Nevadensin CAS No. 10176-66-6

Nevadensin

Cat. No. B1678647
CAS RN: 10176-66-6
M. Wt: 344.3 g/mol
InChI Key: KRFBMPVGAYGGJE-UHFFFAOYSA-N
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Description

Nevadensin is a chemical compound classified as a bioflavonoid . It is extracted from Lysionotus pauciflorus Maxim and has been used for the adjuvant therapy of various conditions such as cervical lymph node tuberculosis, tuberculosis, bone tuberculosis, and bronchitis . Nevadensin exhibits anti-cancer properties in some cancers .


Synthesis Analysis

Nevadensin is a special flavone that is enriched in different tissues, as are its related glycosides . The flavonoid biosynthesis pathway was drawn based on differential transcripts analysis, including 9 PAL, 5 C4H, 8 4CL, 6 CHS, 3 CHI, 1 FNSII, and over 20 OMTs .


Molecular Structure Analysis

The molecular structure, vibrational frequencies, and corresponding vibrational assignment of Nevadensin have been investigated experimentally and theoretically by employing the B3PW91/6–311++G(d,p) method .


Chemical Reactions Analysis

Nevadensin has been found to regulate multiple functional signaling pathways associated with cancer including Hippo signaling . It also has been found to upregulate rectal temperature, suppress the development of diarrhea, and decrease the levels of serum specific immunoglobulin E, histamine and mouse MC protease-1 in ovalbumin-allergic mice .


Physical And Chemical Properties Analysis

Nevadensin is a yellow needle crystal or light yellow powder, odorless, and tasteless . It is slightly soluble in chloroform and in methanol, ethanol, or ethyl acetate, very slightly soluble in ether, insoluble in water, and soluble in 5% sodium carbonate solution, potassium hydroxide, or sodium hydroxide solution .

Scientific Research Applications

Bioactivity and Pharmacological Potential

Nevadensin has been recognized as a promising natural bioactive substance with the potential to serve as a novel "natural lead" in drug discovery programs. It has exhibited a broad spectrum of significant biological activities, such as hypotensive, anti-tubercular, antimicrobial, anti-inflammatory, anti-tumor, and anti-cancer activities. The comprehensive review of nevadensin's natural sources, isolation, chemistry, and biological activities aims to encourage ongoing research in pharmaceutically potential natural "lead molecules" in drug discovery initiatives (Brahmachari, 2010).

Metabolic Profiling

The metabolism of nevadensin has been studied both in vitro and in vivo, revealing that its major metabolic pathways include oxidation, hydrolysis, demethylation, methylation, sulfate conjugation, and glucuronide conjugation. These findings provide valuable insights and evidence for further investigations into the metabolic mechanisms of nevadensin (Liang et al., 2018).

Interaction with Proteins

Studies on nevadensin's binding to human serum albumin (HSA) have revealed that the interaction mainly involves hydrophobic forces, and nevadensin binds to HSA with high affinity due to the presence of methoxy groups in its aromatic rings. The binding does not significantly alter the molecular conformation of HSA, indicating a stable interaction (Li et al., 2007).

Allergy and Anaphylaxis Mitigation

Nevadensin has shown potential in alleviating food hypersensitivity and passive cutaneous anaphylaxis in mice. It reduces the expression of c-Kit receptors, leading to suppression of allergic responses, inhibition of histamine release, and acceleration of apoptosis in bone marrow-derived mast cells (Zhang et al., 2020).

Topoisomerase Inhibition and Apoptosis Induction

Nevadensin has been identified as a topoisomerase (TOPO) poison, specifically inhibiting TOPO I in human colon carcinoma HT29 cells. It triggers DNA damage and apoptosis, inducing cell cycle disruption and activating the intrinsic apoptotic pathway via caspase activation. These findings highlight its potential role in cancer treatment by affecting cell cycle regulation and promoting cell death (Müller et al., 2021).

Molecular Structure and Docking Studies

Nevadensin's molecular structure, vibrational frequencies, and electronic properties have been analyzed, revealing its potential in drug discovery. It exhibits antimicrobial activities against various bacteria and fungal pathogens, emphasizing its pharmacological importance. Molecular docking studies have provided insights into itsinteraction mechanisms and binding affinities with different biological targets (Kumar et al., 2020).

Anti-tumor and Anti-carcinoma Potentials

Nevadensin has demonstrated anti-tumor and anti-carcinoma potentials, especially against human oral squamous cell carcinoma. Its cytotoxic effects have been observed in various cell lines, with significant antioxidant activities contributing to its therapeutic effects. Molecular docking methods have been employed to compare its biological activities against enzymes, offering valuable insights into its mechanism of action and its potential as a therapeutic agent (Lan et al., 2021).

Interaction with Bovine Serum Albumin

Nevadensin's binding to bovine serum albumin (BSA) has been investigated, revealing a strong quenching effect on BSA's intrinsic fluorescence, mainly through a static quenching process. This interaction provides insights into the pharmacokinetics and pharmacodynamics of nevadensin, suggesting potential therapeutic applications (Yu et al., 2008).

Safety And Hazards

Nevadensin should be handled with care to avoid inhalation and contact with eyes and skin . After contact with skin, it should be washed immediately with plenty of water .

Future Directions

Nevadensin could be a potential effective approach to treating HCC, and overcoming sorafeni resistance via inducing activation of Hippo signaling . It might have the potential to alleviate food hypersensitivity .

properties

IUPAC Name

5,7-dihydroxy-6,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)15(21)18(24-3)16(13)25-12/h4-8,20-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFBMPVGAYGGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40144174
Record name Nevadensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nevadensin

CAS RN

10176-66-6
Record name Nevadensin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10176-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nevadensin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nevadensin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40144174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
C Liang, X Zhang, X Diao, M Liao, Y Sun… - … of Chromatography B, 2018 - Elsevier
… the metabolism of nevadensin. In order to further explore the metabolism of nevadensin in vivo and what structure when it excreted, we investigate the metabolism of nevadensin in vitro …
Number of citations: 26 www.sciencedirect.com
YQ Wang, ZM Weng, TY Dou, J Hou, DD Wang… - International journal of …, 2018 - Elsevier
… of nevadensin on … nevadensin on hCE1 was highly overlapped with that of DME but was far away from that of BMBT, which was highly consistent with the inhibition modes of nevadensin…
Number of citations: 46 www.sciencedirect.com
G Brahmachari - International Journal of Green Pharmacy …, 2010 - greenpharmacy.info
… and presence of nevadensin indicated that the interaction between nevadensin and lysozyme leads to a reduction in the activity of the enzyme. Furthermore, nevadensin binding to …
Number of citations: 21 greenpharmacy.info
GH Du, Z Zhang, LL Kong, NH Chen - Natural Small Molecule Drugs from …, 2018 - Springer
… extraction technology of nevadensin, its biological … of nevadensin is high in the traditional Chinese medicine compound. With the improvement of the extraction technology of nevadensin…
Number of citations: 0 link.springer.com
D Li, J Zhu, J Jin, X Yao - Journal of Molecular Structure, 2007 - Elsevier
… the binding of nevadensin and the results showed that the binding of nevadensin to HSA did … Furthermore, the study of molecular modeling also indicated that nevadensin could strongly …
Number of citations: 139 www.sciencedirect.com
S Ganapaty, VM Chandrashekhar… - Indian journal of …, 2007 - ijp-online.com
… In this work, two flavonoids, gossypin and nevadensin, are studied for their in vitro … There was moderate inhibition of hydroxyl radical activity by nevadensin (62.83%) as compared to …
Number of citations: 72 www.ijp-online.com
L Müller, L Keuter, D Bücksteeg, T Uebel… - Food and Chemical …, 2022 - Elsevier
… In HepG2 cells a cellular enrichment of nevadensin itself as well as nevadensin-7-O-… UGT1A1 are responsible for nevadensin glucuronidation. Additionally, nevadensin was found to be …
Number of citations: 7 www.sciencedirect.com
L Müller, LRF Schütte, D Bücksteeg, J Alfke… - Archives of …, 2021 - Springer
… range of 1–500 µM nevadensin. A partial inhibition was detected … increased by nevadensin (500 µM), why nevadensin was … The analysis of cell death revealed that nevadensin induces …
Number of citations: 9 link.springer.com
C HUANG, L WANG - Chinese Journal of Pharmaceutical …, 2006 - ingentaconnect.com
An HPLC method was established for the determination of nevadensin in Lysionotus pauciflorus Maxim.Methods:The conditions of chromatography: Hypersil C18 column4.6 mm×300 …
Number of citations: 4 www.ingentaconnect.com
SA Putri, AA Nur Shadrina, E Julaeha… - … Chemistry & High …, 2023 - ingentaconnect.com
… Aims and Objective: The aim of this study is to evaluate the potential nevadensin as antibacterial … Therefore, this study aimed to determine the potential of nevadensin as antibacte- …
Number of citations: 1 www.ingentaconnect.com

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